-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737639.png)
[2-(diethylamino)ethyl]({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a pyrazole ring substituted with a difluoroethyl group and a diethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of 1-(2,2-difluoroethyl)-1H-pyrazole.
Step 1: The pyrazole ring is synthesized through the reaction of hydrazine with 2,2-difluoroacetyl chloride under basic conditions.
Step 2: The resulting 1-(2,2-difluoroethyl)-1H-pyrazole is then reacted with formaldehyde and diethylamine in a Mannich reaction to introduce the diethylaminoethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a non-fluorinated ethyl group.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The diethylaminoethyl side chain may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: vs. : The presence of diethylamino vs. dimethylamino groups can significantly affect the compound’s reactivity and biological activity.
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: vs. : The substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness
The unique combination of a difluoroethyl group and a diethylaminoethyl side chain in 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H22F2N4 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H22F2N4/c1-3-17(4-2)6-5-15-7-11-8-16-18(9-11)10-12(13)14/h8-9,12,15H,3-7,10H2,1-2H3 |
Clave InChI |
YGSSRDYPMQTNRJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC1=CN(N=C1)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737566.png)
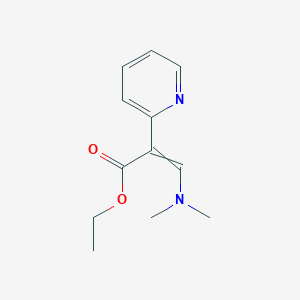
![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737595.png)
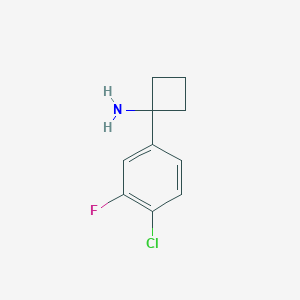
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737603.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11737605.png)
![3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11737607.png)
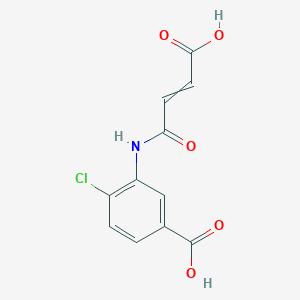
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737619.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737620.png)
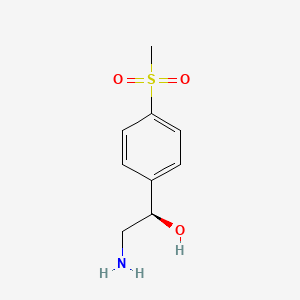
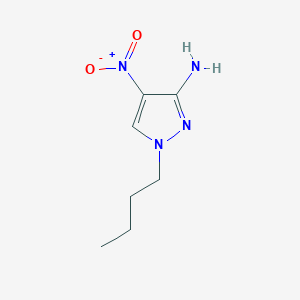
![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737644.png)
